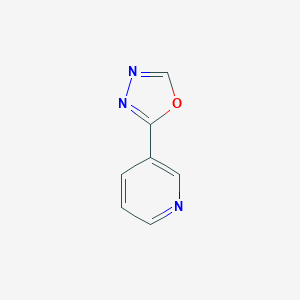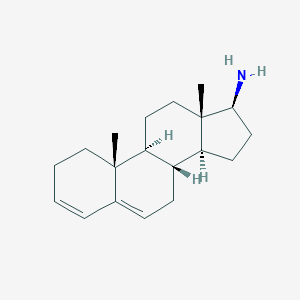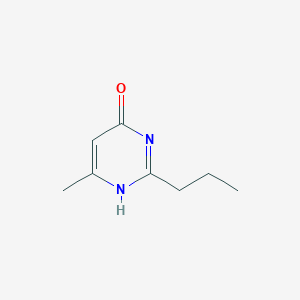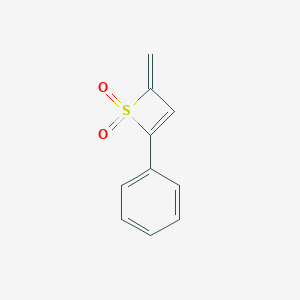
2-Metilbutano-1,4-diamina
Descripción general
Descripción
2-Methylbutane-1,4-diamine, also known as N-methyl-1,4-butanediamine, is an organic compound with the chemical formula C5H14N2. It is a colorless liquid with an ammonia-like odor. It is used in the synthesis of pharmaceuticals, agricultural chemicals, and other chemical products. It is also used as a fuel additive and in the production of plastics.
Aplicaciones Científicas De Investigación
Investigación proteómica
El dihidrocloruro de 2-Metilbutano-1,4-diamina se utiliza en la investigación proteómica por sus propiedades bioquímicas. Juega un papel en el estudio de las estructuras y funciones de las proteínas, particularmente en la identificación y cuantificación de proteínas, así como en el análisis de sus modificaciones e interacciones .
Desarrollo farmacéutico
En farmacología, se exploran los derivados de this compound por su potencial como intermediarios en la síntesis de fármacos. Pueden contribuir al desarrollo de nuevos agentes terapéuticos, particularmente como inhibidores enzimáticos que pueden modular los sistemas biológicos .
Química agrícola
Este compuesto se investiga en agricultura por su papel como sustancia biológicamente activa. Podría estar involucrado en la síntesis de reguladores del crecimiento de las plantas o como componente en la formulación de pesticidas, dada su similitud estructural con las poliaminas naturales .
Aplicaciones industriales
Industrialmente, la this compound es un candidato para la síntesis de materiales poliméricos. Su reactividad con varios compuestos puede conducir al desarrollo de nuevos polímeros con aplicaciones potenciales en recubrimientos, adhesivos y otros materiales .
Ciencias ambientales
En ciencias ambientales, se pueden estudiar las interacciones del compuesto con otras sustancias químicas para comprender su comportamiento en el medio ambiente. Esto incluye su potencial biodegradabilidad, su papel en los ciclos biogeoquímicos y su impacto en los ecosistemas .
Ciencia de materiales
La this compound es de interés en la ciencia de materiales para la creación de materiales avanzados. Sus propiedades químicas podrían aprovecharse para desarrollar materiales con funcionalidades específicas, como una mayor durabilidad o conductividad .
Bioquímica
En bioquímica, esta diamina es significativa para estudiar el metabolismo de las poliaminas y sus funciones biológicas dentro de las células. Podría utilizarse para investigar los mecanismos por los que las poliaminas afectan a procesos celulares como el crecimiento, el desarrollo y las respuestas al estrés .
Química analítica
Por último, en química analítica, la this compound puede servir como estándar o reactivo en diversas técnicas analíticas. Su naturaleza estable y reactiva la hace adecuada para su uso en métodos como la cromatografía para analizar mezclas químicas complejas .
Safety and Hazards
Direcciones Futuras
2-Methylbutane-1,4-diamine has been used in the preparation of a new Hepatitis C virus inhibitor . It’s also used in the synthesis of antibacterial castor oil-based polyurethane membranes . These applications suggest potential future directions for this compound in medical and material science research.
Mecanismo De Acción
Target of Action
2-Methylbutane-1,4-diamine, also known as ®-2-methylbutane-1,4-diamine , is a mechanism-based inhibitor of diamine oxidase. Diamine oxidase is an enzyme that plays a crucial role in the catabolism of biogenic amines, including histamine, putrescine, and cadaverine.
Mode of Action
The compound interacts with its target, diamine oxidase, by inhibiting its activity. This interaction results in the modulation of enzyme activity in biological systems, potentially leading to therapeutic applications where the regulation of diamine oxidase is necessary.
Biochemical Pathways
2-Methylbutane-1,4-diamine is a product of amino acid degradation . It is involved in the polyamine metabolic pathway . Polyamines, such as putrescine, spermidine, and spermine, are small organic cations that are essential for cell growth and development . They bind to biomacromolecules such as proteins, nucleic acids, uronic acids, or lignin by ionic interactions, affecting protein stability and regulation .
Pharmacokinetics
It’s known that the pulmonary absorption of similar compounds in animals is significant . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methylbutane-1,4-diamine.
Result of Action
The inhibition of diamine oxidase by 2-Methylbutane-1,4-diamine could lead to an increase in the levels of biogenic amines, such as histamine, putrescine, and cadaverine. These amines play various roles in cellular functions, including cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylbutane-1,4-diamine. For instance, the compound’s stability could be affected by temperature and pH . Furthermore, the compound’s action and efficacy could be influenced by the presence of other substances in the environment, such as other enzymes and substrates.
Análisis Bioquímico
Biochemical Properties
2-Methylbutane-1,4-diamine is involved in various biochemical reactions. It is a weak base, with two hydrogen bond donors and acceptors . At physiological pH, it can bind to small and large biomacromolecules, such as proteins, affecting their stability and regulation .
Cellular Effects
It is known that similar compounds, such as putrescine, can influence cell function . They can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be a mechanism-based inhibitor of diamine oxidase. This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that similar compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
2-Methylbutane-1,4-diamine is involved in the metabolic pathways of amino acid degradation . It may interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
It is known that similar compounds can interact with transporters or binding proteins .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
2-methylbutane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(4-7)2-3-6/h5H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQJPAQXCYUEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935476 | |
| Record name | 2-Methylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15657-58-6 | |
| Record name | 2-Methyl-1,4-diaminobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015657586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbutane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLPUTRESCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374YZ166XL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
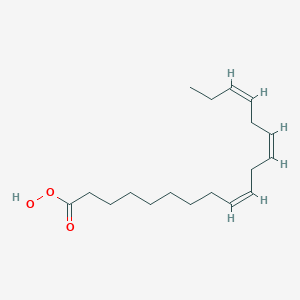
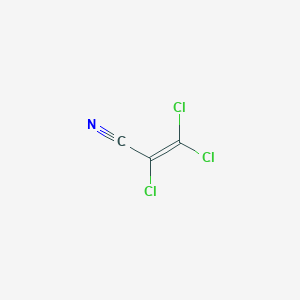
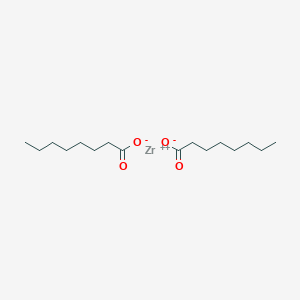


![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
